molecular formula C12H9N5 B15094919 4-Pteridinamine, 7-phenyl- CAS No. 73384-11-9

4-Pteridinamine, 7-phenyl-

Katalognummer: B15094919
CAS-Nummer: 73384-11-9
Molekulargewicht: 223.23 g/mol
InChI-Schlüssel: YZCLSEIRDPNKJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Pteridinamine, 7-phenyl- is a chemical compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring

Vorbereitungsmethoden

The synthesis of 4-Pteridinamine, 7-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate amines with pteridine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

4-Pteridinamine, 7-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound. Common reagents include halides and amines.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine oxides, while reduction can produce pteridine amines.

Wissenschaftliche Forschungsanwendungen

4-Pteridinamine, 7-phenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.

    Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pteridine derivatives have shown efficacy.

    Industry: In industrial applications, 4-Pteridinamine, 7-phenyl- is used in the development of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-Pteridinamine, 7-phenyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

4-Pteridinamine, 7-phenyl- can be compared with other pteridine derivatives, such as:

    Pterin: A simpler pteridine compound without the phenyl substitution.

    Biopterin: A naturally occurring pteridine involved in the biosynthesis of neurotransmitters.

    Methotrexate: A pteridine-based drug used in cancer therapy

Eigenschaften

CAS-Nummer

73384-11-9

Molekularformel

C12H9N5

Molekulargewicht

223.23 g/mol

IUPAC-Name

7-phenylpteridin-4-amine

InChI

InChI=1S/C12H9N5/c13-11-10-12(16-7-15-11)17-9(6-14-10)8-4-2-1-3-5-8/h1-7H,(H2,13,15,16,17)

InChI-Schlüssel

YZCLSEIRDPNKJP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CN=C3C(=NC=NC3=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.